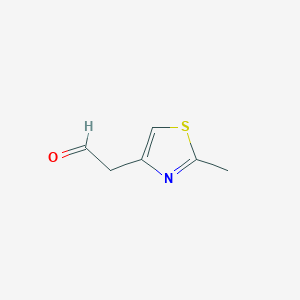
4-Thiazoleacetaldehyde, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylthiazol-4-yl)acetaldehyde is a heterocyclic organic compound with the molecular formula C6H7NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)acetaldehyde typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This reaction proceeds under mild conditions and yields the desired thiazole derivative efficiently . The process can be summarized as follows:
- Ethyl acetoacetate reacts with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate.
- The intermediate is then reacted with thiourea to yield 2-(2-Methylthiazol-4-yl)acetaldehyde.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylthiazol-4-yl)acetaldehyde may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize automated systems and optimized reaction conditions to scale up the synthesis efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylthiazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution often involves reagents like halogens, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(2-Methylthiazol-4-yl)acetic acid.
Reduction: 2-(2-Methylthiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Methylthiazol-4-yl)acetaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Methylthiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . In medicinal chemistry, it has been observed to inhibit specific enzymes and modulate biochemical pathways, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-methylthiazole: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its applications in medicinal chemistry and drug development.
4-Methylthiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-(2-Methylthiazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H7NOS |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-7-6(2-3-8)4-9-5/h3-4H,2H2,1H3 |
Clave InChI |
YQWTYDVCJRICOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


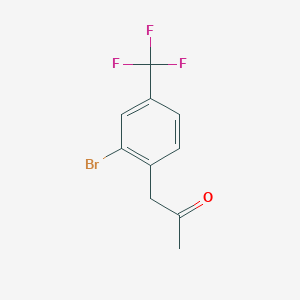
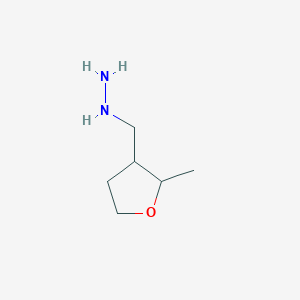
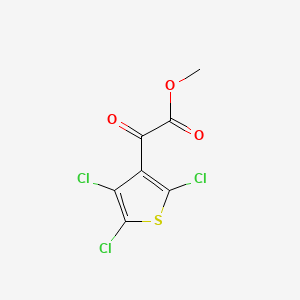
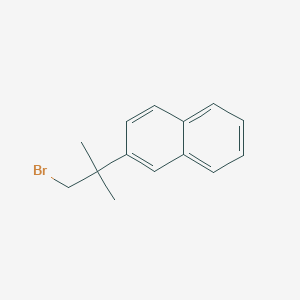

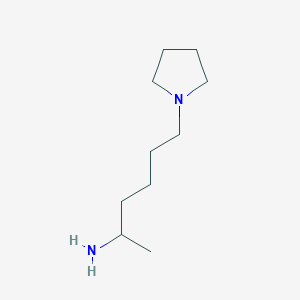
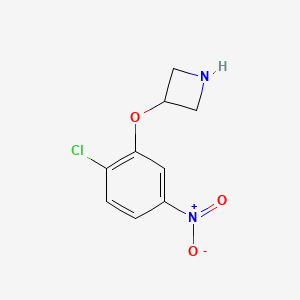
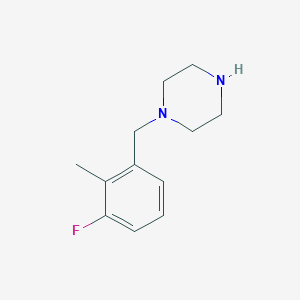
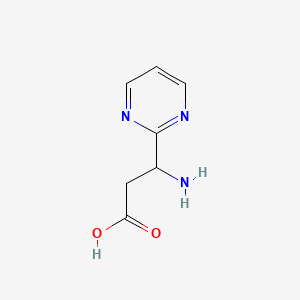
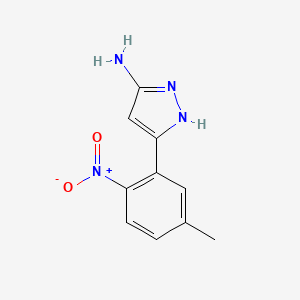
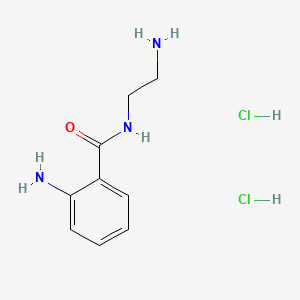
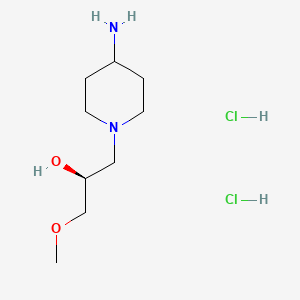
![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
